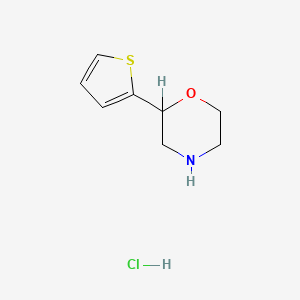
1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene is an organic compound that is used in various chemical and scientific research applications. It is a colorless liquid with a pungent odor and is highly reactive and flammable. It is a versatile compound that is used in a wide range of applications, including synthesis of pharmaceuticals, industrial catalysts, and chemical intermediates.
Mechanism of Action
1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene is a highly reactive compound and its reactivity is due to the presence of the bromomethyl group, which is electron-withdrawing. This electron-withdrawing group increases the electron density of the carbon atom to which it is attached, making it a more suitable site for nucleophilic attack. This increased electron density also makes the compound more susceptible to electrophilic attack, allowing for a variety of reactions to take place.
Biochemical and Physiological Effects
1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene is a highly toxic compound and can cause adverse health effects if ingested or inhaled. Inhalation of the compound can cause irritation to the eyes, nose, and throat, as well as difficulty breathing. Ingestion of the compound can cause nausea, vomiting, and diarrhea. Prolonged exposure can lead to liver and kidney damage.
Advantages and Limitations for Lab Experiments
1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene is a useful compound for laboratory experiments due to its reactivity and versatility. It is relatively easy to synthesize and can be used in a wide range of reactions. However, it is highly toxic and should be handled with care. Additionally, it is flammable and should be stored in a cool, dry place.
Future Directions
1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene has a wide range of potential applications in the scientific research field. It could be used as a catalyst in organic synthesis, as a reagent in the synthesis of pharmaceuticals and industrial catalysts, or as a starting material in the synthesis of a wide range of organic compounds. Additionally, it could be used to study the mechanism of action of various compounds or to investigate the biochemical and physiological effects of various compounds. Finally, it could be used as a tool to develop new materials or to improve existing materials.
Synthesis Methods
1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene can be synthesized from the reaction of bromomethyltrifluorobenzene and chlorine in the presence of a catalyst such as palladium on carbon. This reaction is conducted in an anhydrous solvent such as dimethylformamide and the product is isolated by distillation. This synthesis method is relatively simple and cost-effective, making it a viable option for many different applications.
Scientific Research Applications
1-(Bromomethyl)-3-chloro-2,4,5-trifluorobenzene is used in various scientific research applications such as organic synthesis, catalysis, and analytical chemistry. It is also used as a reagent in the synthesis of pharmaceuticals, industrial catalysts, and chemical intermediates. This compound is also used as a starting material in the synthesis of a wide range of organic compounds, including heterocyclic compounds, polymers, and other organic materials.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene involves the chlorination of 1-(trifluoromethyl)-3-methyl-2-nitrobenzene followed by reduction of the nitro group to an amine and subsequent bromination of the methyl group.", "Starting Materials": [ "1-(trifluoromethyl)-3-methyl-2-nitrobenzene", "Chlorine gas", "Hydrogen gas", "Palladium on carbon", "Bromine" ], "Reaction": [ "1. Chlorination of 1-(trifluoromethyl)-3-methyl-2-nitrobenzene using chlorine gas in the presence of a catalyst such as iron or aluminum chloride to yield 1-(trifluoromethyl)-3-chloro-2-nitrobenzene.", "2. Reduction of the nitro group to an amine using hydrogen gas and palladium on carbon as a catalyst to yield 1-(trifluoromethyl)-3-chloro-2-aminobenzene.", "3. Bromination of the methyl group using bromine in the presence of a catalyst such as iron or aluminum bromide to yield 1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene." ] } | |
CAS RN |
1260825-49-7 |
Product Name |
1-(bromomethyl)-3-chloro-2,4,5-trifluorobenzene |
Molecular Formula |
C7H3BrClF3 |
Molecular Weight |
259.5 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



